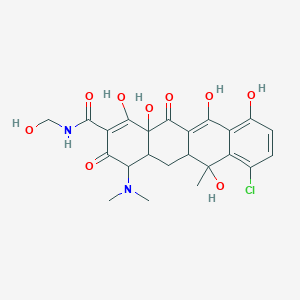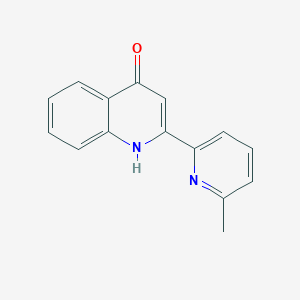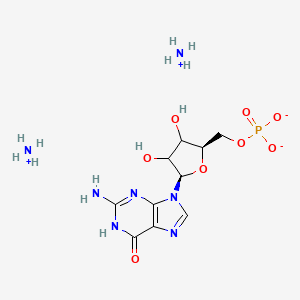![molecular formula C14H12N4O B13844634 4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
4-(Azidomethyl)-[1,1-biphenyl]-2-formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azidomethyl)-[1,1-biphenyl]-2-formamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features an azidomethyl group attached to a biphenyl structure, which is further modified with a formamide group. The presence of the azido group makes it particularly interesting for applications in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-[1,1-biphenyl]-2-formamide typically involves the introduction of the azido group to a biphenyl precursor. One common method involves the reaction of 4-(bromomethyl)-[1,1-biphenyl]-2-formamide with sodium azide in an appropriate solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, stringent safety measures are necessary due to the potentially hazardous nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azidomethyl)-[1,1-biphenyl]-2-formamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide:
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.
Copper Catalysts: Often used in cycloaddition reactions to facilitate the formation of triazoles.
Major Products Formed
Aminomethyl Derivatives: Formed through reduction reactions.
Triazole Derivatives: Formed through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
4-(Azidomethyl)-[1,1-biphenyl]-2-formamide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceutical Research: Investigated for its potential as an intermediate in the synthesis of drug candidates.
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Azidomethyl)-[1,1-biphenyl]-2-formamide is primarily related to its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in a range of reactions, making it a versatile intermediate in organic synthesis. In pharmaceutical applications, the compound’s reactivity can be harnessed to modify drug molecules and enhance their properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Azidomethyl)-[1,1-biphenyl]-2-carbonitrile
- 4-(Azidomethyl)-[1,1-biphenyl]-2-carboxamide
- 5-(4-(Azidomethyl)-[1,1-biphenyl]-2-yl)-1H-tetrazole
- 4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole
Uniqueness
4-(Azidomethyl)-[1,1-biphenyl]-2-formamide is unique due to the presence of the formamide group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other azidomethyl biphenyl derivatives, which may have different functional groups and, consequently, different chemical properties and applications .
Eigenschaften
Molekularformel |
C14H12N4O |
|---|---|
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
5-(azidomethyl)-2-phenylbenzamide |
InChI |
InChI=1S/C14H12N4O/c15-14(19)13-8-10(9-17-18-16)6-7-12(13)11-4-2-1-3-5-11/h1-8H,9H2,(H2,15,19) |
InChI-Schlüssel |
YTTBCUQOJUJXFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CN=[N+]=[N-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate](/img/structure/B13844590.png)




![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)

